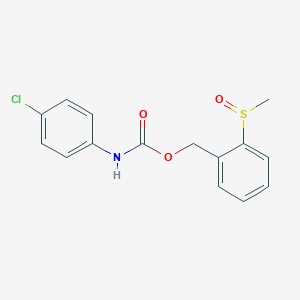![molecular formula C18H18ClN3O2S2 B2783873 (5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897478-91-0](/img/structure/B2783873.png)
(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is an organic compound with a specific chemical structure . It is a white to light yellow solid .
Molecular Structure Analysis
The molecular formula of this compound is C17H23ClN4S2 . The exact molecular structure would require more specific data such as NMR or X-ray crystallography results, which are not available in the retrieved data.Physical And Chemical Properties Analysis
The compound is a white to light yellow solid . The boiling point is predicted to be 560.0±50.0 °C, and the density is predicted to be 1.345±0.06 g/cm3 . The pKa is predicted to be 7.58±0.70 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- A study by Patel, Agravat, and Shaikh (2011) involved the synthesis of a series of compounds, including similar structures to (5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, showcasing variable and modest antimicrobial activity against bacteria and fungi. This indicates potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticancer and Anti-inflammatory Properties
- Abu‐Hashem et al. (2020) synthesized novel compounds derived from similar structures, demonstrating significant anti-inflammatory and analgesic activities. These compounds showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, suggesting potential for therapeutic use in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
EGFR Inhibitors in Cancer Treatment
- Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole, including compounds structurally related to (5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone. These compounds were analyzed for their anti-cancer properties through density functional theory and molecular docking studies. The research highlighted the potential of these compounds as EGFR inhibitors, which could be crucial in cancer treatment (Karayel, 2021).
Selective Estrogen Receptor Modulators (SERMs)
- Palkowitz et al. (1997) discovered and synthesized novel compounds, including structures akin to (5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, showing potent estrogen antagonist properties. These compounds were identified as selective estrogen receptor modulators (SERMs), exhibiting significant activity in breast cancer cell lines and protective effects on bone, indicating their potential use in treating estrogen-related disorders (Palkowitz et al., 1997).
Orientations Futures
The future directions for this compound could involve further studies on its potential applications, such as its use as an intermediate in the synthesis of other compounds . Additionally, similar compounds have been studied for their potential in treating inflammation and pain , suggesting possible avenues for future research.
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S2/c1-2-24-12-4-3-5-13-16(12)20-18(26-13)22-10-8-21(9-11-22)17(23)14-6-7-15(19)25-14/h3-7H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZCXNPFQDYRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(2,2-Dimethylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2783790.png)
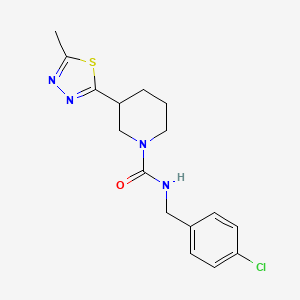
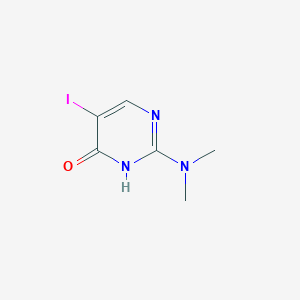
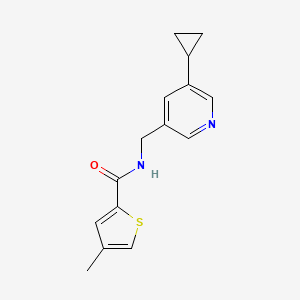
![3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2783798.png)
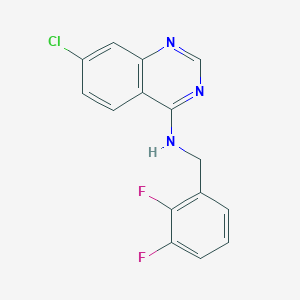
![Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2783800.png)
![8-(3-((2-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783801.png)
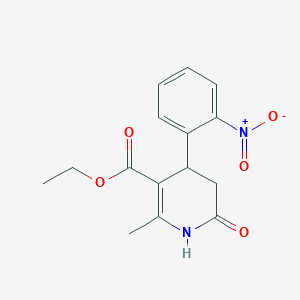
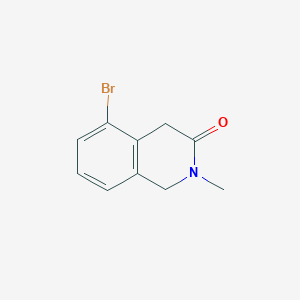
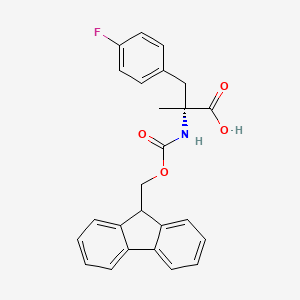
![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2783809.png)
![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2783812.png)
